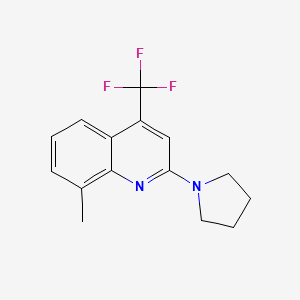

![molecular formula C19H26N2O3S B2589908 4-methyl-N'-(tricyclo[4.3.1.1(3,8)]undecane-1-carbonyl)benzenesulfonohydrazide CAS No. 324036-87-5](/img/structure/B2589908.png)

4-methyl-N'-(tricyclo[4.3.1.1(3,8)]undecane-1-carbonyl)benzenesulfonohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

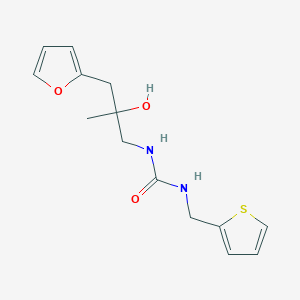

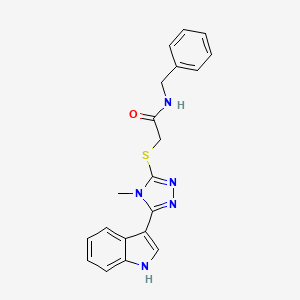

The compound “4-methyl-N’-(tricyclo[4.3.1.1(3,8)]undecane-1-carbonyl)benzenesulfonohydrazide” is a complex organic molecule. It contains a tricyclo[4.3.1.1(3,8)]undecane moiety, which is a type of polycyclic hydrocarbon with a unique three-ring structure . This moiety is attached to a benzenesulfonyl hydrazide group through a carbonyl linkage. The benzenesulfonyl hydrazide group is a common functional group in organic chemistry, often used in the synthesis of various organic compounds.

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the tricyclo[4.3.1.1(3,8)]undecane moiety. This moiety is a polycyclic hydrocarbon with a unique three-ring structure . The benzenesulfonyl hydrazide group would add additional complexity to the molecule’s structure.Wissenschaftliche Forschungsanwendungen

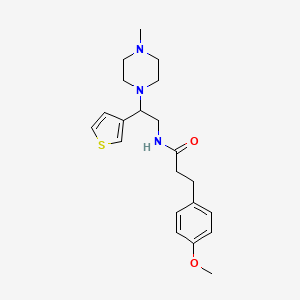

Transformation into Octahydro-2,5-methano-azulene System

Research has demonstrated the transformation of tricyclic undecadiene systems into new molecular frameworks, such as the octahydro-2,5-methano-azulene system. This process involves successive treatments with sodium amide, potassium hydroxide, LiAlH4, and TsCl, resulting in remarkably clean formations of complex molecular structures (Fráater, 1976).

Access to 4-Homoisotwistane

Another application involves the synthesis of 4-homoisotwistane, a molecule obtained through the intramolecular Diels-Alder reactions of alkenylcyclohexadienes. This synthesis highlights the compound's use as a stable intermediate in acid-catalyzed isomerization processes, leading to the production of methyladamantanes (Takaishi et al., 1974).

Synthesis of Bicyclo[6.2.1]undecane Ring Systems

The compound has been used in synthesizing functionalized bicyclo[6.2.1]undecane derivatives, showcasing its versatility in organic synthesis. Starting with cycloaddition reactions, researchers have developed methods to overcome the resistance to hydrolysis of intermediate lactams, enhancing the efficiency of synthesis processes (Constantino et al., 2003).

Wolff-Kishner Reduction in Twisted Amide Synthesis

An innovative application involves the Wolff-Kishner reduction of a nonresonance stabilized or "twisted" amide. This process leads to the synthesis of benzo-1-aza-adamantane derivatives, demonstrating the compound's utility in producing complex structures without hydrolysis to amino acid derivatives (Bashore et al., 2003).

Intramolecular Photocycloaddition for Skeleton Access

The photochemistry of related compounds has been explored for efficient intramolecular cycloaddition, yielding good yields of oxatricyclo-undecadienes. This research underscores the importance of electron-withdrawing substituents in directing photochemical reactions (AlQaradawi et al., 1992).

Eigenschaften

IUPAC Name |

N'-(4-methylphenyl)sulfonyltricyclo[4.3.1.13,8]undecane-1-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O3S/c1-13-2-6-17(7-3-13)25(23,24)21-20-18(22)19-10-14-4-5-15(11-19)9-16(8-14)12-19/h2-3,6-7,14-16,21H,4-5,8-12H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLWHVTKPNBOHAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C23CC4CCC(C2)CC(C4)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N'-(tricyclo[4.3.1.1(3,8)]undecane-1-carbonyl)benzenesulfonohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopentyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2589832.png)

![4-allyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole-3-thiol](/img/structure/B2589834.png)